molecular formula C12H11FN2O3S B5638093 4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide

Cat. No.: B5638093
M. Wt: 282.29 g/mol
InChI Key: VRWWMYBMZMGAKZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C12H11FN2O3S It is characterized by the presence of a fluorine atom, a methoxypyridinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom and methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(6-methoxy-3-pyridinyl)benzenesulfonamide: A closely related compound with similar structural features.

    4-chloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide: A similar compound where the fluorine atom is replaced by a chlorine atom.

    4-fluoro-N-(3-pyridinyl)benzenesulfonamide: A compound lacking the methoxy group on the pyridine ring.

Uniqueness

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the methoxypyridinyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(6-methoxypyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-12-7-4-10(8-14-12)15-19(16,17)11-5-2-9(13)3-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWMYBMZMGAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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